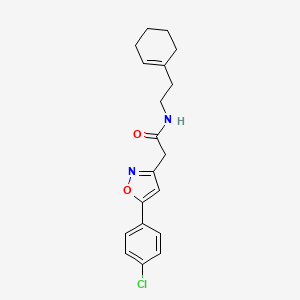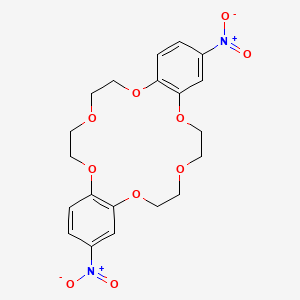
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a novel compound gaining interest due to its unique structure and potential applications across various scientific fields. It combines features of phenyl, methylthio, pyrazine, oxadiazole, cyclohexyl, and urea groups, resulting in unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic synthesis protocols. The synthesis begins with the preparation of 3-(methylthio)phenyl derivatives and cyclohexyl isocyanates. Subsequent steps involve:
Nucleophilic substitution reactions: to introduce the pyrazin-2-yl group onto the oxadiazole ring.
Coupling reactions: between intermediate products to yield the final compound.
Purification: is achieved through recrystallization or chromatography techniques.
Industrial Production Methods
Large-scale production of this compound necessitates optimization of reaction conditions to ensure high yield and purity. Industrial methods often involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Automated purification systems: to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using reagents such as hydrogen peroxide.
Reduction: : It undergoes reduction reactions with agents like sodium borohydride.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, organometallic compounds.
Major Products
Oxidation products: : Sulfoxide and sulfone derivatives.
Reduction products: : Hydroxy derivatives.
Substitution products: : Various halogenated and organometallic derivatives.
Scientific Research Applications
Chemistry
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is used in the synthesis of complex molecules and serves as a precursor for various organic compounds.
Biology
In biological research, this compound is investigated for its potential bioactivity. It’s tested for its interactions with cellular receptors and its impact on cellular processes.
Medicine
Its unique structure provides a scaffold for drug development. It’s being explored for potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry
The compound is being evaluated for its utility in the production of high-performance materials and its role as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets within cells. Its effects are mediated through:
Enzyme inhibition: : It inhibits key enzymes involved in cellular processes.
Receptor modulation: : It modulates receptor activity, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)cyclohexyl)urea: : Shares the core structure but with a thiadiazole ring instead of an oxadiazole ring.
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclopentyl)urea: : Features a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to:
Enhanced stability: due to the cyclohexyl group.
Greater reactivity: attributed to the oxadiazole ring.
The nuanced interplay of these structural features makes it a compound of significant interest in various scientific disciplines.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-29-15-7-5-6-14(12-15)23-19(27)25-20(8-3-2-4-9-20)18-24-17(26-28-18)16-13-21-10-11-22-16/h5-7,10-13H,2-4,8-9H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDSMFSGGVKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)


![(12Z)-12-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2729418.png)

![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B2729423.png)
![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)



![5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2729430.png)

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)
